![molecular formula C19H29Cl2N5O B2606489 N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide;dihydrochloride CAS No. 2490426-46-3](/img/structure/B2606489.png)

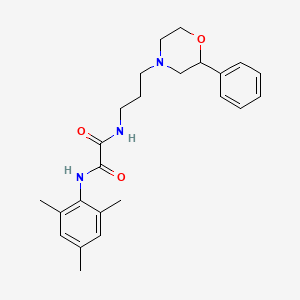

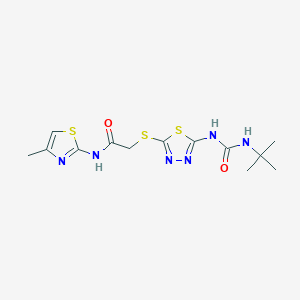

N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole compounds, such as the one , often involves the use of amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . Copper-catalyzed cross-couplings have been used in the synthesis methods of 1,2,3/1,2,4-triazole with inexpensive, low toxic, and good functional tolerance .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis

Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

One area of scientific research involving similar compounds is the synthesis of new chemical derivatives with potential antimicrobial properties. For instance, a study focused on the creation of thienopyrimidine derivatives, demonstrating the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety in a one-step process. This process involved the reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate. Some of these derivatives showed pronounced antimicrobial activity (Bhuiyan et al., 2006).

Antimicrobial and Antitumor Activities

Another research direction is the exploration of enaminones as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized and reacted with various compounds to afford substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles, among others. These compounds were tested for cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showing inhibition effects comparable to those of 5-fluorouracil. Some products were also evaluated for antimicrobial activity, underscoring the potential of these compounds in therapeutic applications (Riyadh, 2011).

Novel Pyridine Derivatives

The research also extends to the synthesis of novel pyridine and fused pyridine derivatives, starting from specific hydrazinyl-pyridine-carbonitrile compounds. These efforts led to the creation of triazolopyridine derivatives and pyridotriazine derivatives, among others. These newly synthesized compounds underwent in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. Additionally, antimicrobial and antioxidant activities were assessed, highlighting the versatility and potential of these compounds for further scientific and therapeutic exploration (Flefel et al., 2018).

Mécanisme D'action

Target of Action

The compound “N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide;dihydrochloride” contains a [1,2,4]triazolo[4,3-a]quinoxaline moiety . Compounds with this structure have been found to exhibit antiviral and antimicrobial activities

Biochemical Pathways

Compounds with similar structures have been found to affect various pathways related to microbial growth and viral replication .

Result of Action

Compounds with similar structures have been found to inhibit microbial growth and viral replication .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O.2ClH/c1-12(2)14-4-6-15(7-5-14)17(20)10-21-19(25)16-8-9-18-23-22-13(3)24(18)11-16;;/h4-7,12,16-17H,8-11,20H2,1-3H3,(H,21,25);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOXYKCMNDSMJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1CC(CC2)C(=O)NCC(C3=CC=C(C=C3)C(C)C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((5-((4-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2606407.png)

![N-[4-methoxy-2-(3-methylphenyl)quinolin-6-yl]-N'-phenylurea](/img/structure/B2606412.png)

![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)pyrazine-2-carboxamide](/img/structure/B2606415.png)

![[(2-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2606418.png)

![Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B2606420.png)

![2,4-difluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2606421.png)

![(E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate](/img/structure/B2606427.png)

![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B2606428.png)